1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene
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Overview
Description
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene is an organic compound with the molecular formula C9H5BrF4O It is a derivative of benzene, where a bromine atom and a tetrafluoropropenyl group are attached to the benzene ring
Preparation Methods
The synthesis of 1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 1,3,3,3-tetrafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the tetrafluoropropenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene depends on its specific applicationThe bromine atom and the tetrafluoropropenyl group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
1-Bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a tetrafluoropropenyl group.
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: This compound has a nitrobenzyl group instead of a tetrafluoropropenyl group.
The uniqueness of this compound lies in its ability to introduce multiple fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties.
Properties
Molecular Formula |
C9H5BrF4O |
---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-bromo-4-[(E)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5- |
InChI Key |
CEUJJLSPZMSXRJ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C\C(F)(F)F)/F)Br |
Canonical SMILES |
C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br |
Origin of Product |
United States |
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